methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLMBUDOOLWFBO-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7625-59-4 | |
| Record name | Glycine, L-phenylalanyl-, methyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7625-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Conventional Laboratory-Scale Synthesis
The primary synthetic route involves the condensation of 2-amino-3-phenylpropanoic acid with methyl chloroacetate in the presence of a base. Triethylamine (TEA) is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of methyl chloroacetate:
Key parameters influencing yield and purity include:
-
Solvent selection : Dichloromethane (CHCl) or methanol are preferred for their ability to dissolve both reactants.
-
Temperature : Reactions are typically conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.
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Stoichiometry : A 1:1 molar ratio of 2-amino-3-phenylpropanoic acid to methyl chloroacetate minimizes side reactions.
Table 1: Representative Laboratory-Scale Reaction Conditions
Alternative Coupling Agent Strategies
Patent literature describes the use of carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), to enhance reaction efficiency. This method avoids the need for handling highly reactive chloroacetate derivatives:
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Advantages : Higher yields (up to 82%) and reduced side-product formation.
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Limitations : Requires rigorous purification due to residual coupling agents.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial protocols prioritize scalability and reproducibility. Continuous flow reactors enable precise control over residence time and temperature, critical for maintaining the stereochemical integrity of the (2S)-configured amino group. Key features include:
Table 2: Industrial vs. Laboratory-Scale Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Throughput | 10–100 g/day | 1–5 kg/day |
| Yield | 68–75% | 78–85% |
| Purity | ≥95% | ≥99% |
Reaction Optimization Strategies
Solvent and Base Selection
Temperature and pH Control
-
Low-temperature phases (0–5°C) minimize epimerization, critical for preserving the (2S) configuration.
-
pH adjustment : Post-reaction washing with 1 M NaOH ensures complete removal of unreacted acid.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Sequential washes with:
Crystallization
The crude product is recrystallized from acetone/methanol (3:1 v/v), yielding white crystalline solids with ≥99% purity.
Table 3: Crystallization Conditions and Outcomes
| Solvent System | Yield | Purity |
|---|---|---|
| Acetone/MeOH (3:1) | 70% | 99.2% |
| Ethyl Acetate/Hexane | 65% | 97.8% |
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Amide Bond Formation via Coupling Reactions
The compound serves as an amine component in peptide elongation. Its primary amine (after deprotonation) reacts with activated carboxylic acids under coupling agents:
Mechanistic Insight :
-
Deprotonation of the hydrochloride salt with DIPEA or TEA generates a free amine nucleophile.
-
Coupling agents (e.g., HBTU) activate carboxylic acids to form reactive intermediates (e.g., N-acyl pyridinium salts), enabling amide bond formation without racemization .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield a carboxylic acid, essential for further peptide chain elongation:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1 M NaOH, CH₂Cl₂, RT | 2-[(2S)-2-amino-3-phenylpropanamido]acetic acid | 85–90% | |
| LiCl/NaBH₄ in THF, 0°C → RT | Alcohol derivative (reduction) | 78% |
Notes :
-
Alkaline hydrolysis is preferred to avoid racemization.
-
Reduction with NaBH₄/LiCl converts the ester to a primary alcohol for alternative functionalization .
Deprotection of the Amine
The hydrochloride salt is deprotected to liberate the free amine for subsequent reactions:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| 1 M NaOH | Aqueous/organic biphasic | Free amine (extracted in organic phase) | |
| TFA/CH₂Cl₂ | 0°C → RT, 2 hrs | Deprotection in Boc-based syntheses |
Application :
Derivatization to 1,3,4-Oxadiazoles
The methyl ester is converted to hydrazides for heterocycle synthesis:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate, EtOH, reflux | 2-[(2S)-2-amino-3-phenylpropanamido]acetohydrazide | 72% | |
| Trimethyl orthoformate, HCl catalysis | 1,3,4-oxadiazole derivative | 65% |
Application :
Stability Under Acidic/Basic Conditions
| Condition | Effect | Stability |
|---|---|---|
| 1 M HCl, RT, 24 hrs | Amide bond hydrolysis | <10% degradation |
| 1 M NaOH, RT, 24 hrs | Ester hydrolysis, partial racemization | 85% hydrolysis |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C12H16N2O2·HCl
- CAS Number : 2008714-47-2
- Molecular Weight : 236.27 g/mol
The compound features an amide functional group, which is pivotal in its interaction with biological targets. Its structure allows for significant modifications that can enhance its pharmacological properties.
Pharmacological Studies
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride has been investigated for its role as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological functions and disorders such as addiction and anxiety.
- Case Study : A study demonstrated that compounds derived from the 2-PCCA scaffold, including this hydrochloride derivative, showed promising results in activating GPR88 in vivo, suggesting potential therapeutic applications for alcohol addiction treatment .
Synthetic Chemistry
The compound serves as a key intermediate in the synthesis of more complex molecules. Researchers have utilized it to explore structure-activity relationships (SAR) that inform the design of new pharmacological agents.
- Example : In a medicinal chemistry campaign, various derivatives were synthesized to evaluate their potency and selectivity as GPR88 agonists, leading to the identification of several promising candidates with improved efficacy .
Data Table: Summary of Research Findings
Case Study 1: GPR88 Agonist Development
In a study published in December 2023, researchers synthesized multiple derivatives from the 2-PCCA scaffold, including this compound. The study found that these derivatives exhibited varying levels of potency in activating GPR88, with some compounds achieving EC50 values below 100 nM, indicating strong receptor activation capabilities .
Case Study 2: Medicinal Chemistry Campaign
A comprehensive medicinal chemistry campaign aimed at developing new GPR88 agonists utilized this compound as a starting material. The campaign led to the identification of several lead compounds with favorable pharmacokinetic profiles and enhanced brain penetration, which are critical for treating central nervous system disorders .
Mechanism of Action
The mechanism of action of methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
Key structural differences among similar compounds include substituents, stereochemistry, and functional groups, which impact solubility, stability, and biological activity.
Pharmacological Implications
- Substituent Effects : The 4-(2-methylpentyloxy)phenyl group in compounds may enhance blood-brain barrier penetration due to increased lipophilicity, whereas the target compound’s phenylpropanamido group could favor peptide receptor interactions .
- Stereochemistry : The (2R) configuration in compound 10 () vs. the (2S) in the target compound underscores the importance of chirality in receptor selectivity .
- Ester Chain Length : Ethylphenidate () exhibits prolonged activity compared to methyl esters, suggesting the target compound may have shorter metabolic duration .
Biological Activity
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride, a compound with notable pharmacological potential, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by its complex structure that includes an amino group, a phenyl group, and an ester functional group. Its IUPAC name is methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate, and it has the CAS Number 2008714-47-2. The following table summarizes its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 232.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological activity through several mechanisms:
- Interaction with Biological Molecules : The amino group can form hydrogen bonds with various biological targets, while the phenyl group engages in hydrophobic interactions, influencing biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
- Receptor Modulation : Research indicates potential interactions with specific receptors, which could lead to modulation of signaling pathways relevant in various diseases.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. A study focusing on its effects on STAT3 (Signal Transducer and Activator of Transcription 3) revealed that it may inhibit this pathway, which is frequently activated in cancers. The compound demonstrated an IC50 value of approximately 15.8 µM against STAT3, indicating moderate potency in inhibiting this critical signaling pathway .
Antimicrobial Properties
In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary assays suggest that it exhibits inhibitory effects against certain bacterial strains, although further studies are necessary to quantify these effects and explore the underlying mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on STAT3 Inhibition : This study evaluated the compound's ability to inhibit STAT3 signaling in cancer cells. Results indicated significant inhibition at concentrations as low as 15 µM, supporting its potential as a therapeutic agent against cancers driven by aberrant STAT3 activation .
- Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed promising activity, warranting further exploration into its potential as an antimicrobial agent.
Q & A
Q. What are the key steps in synthesizing methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves:
Amine Protection : Use Boc anhydride to protect the amino group of L-alanine, forming Boc-L-alanine .
Coupling Reaction : React Boc-L-alanine with phenylamine using coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF) to form Boc-L-alanine-phenylamide .
Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) to yield the free amine intermediate .
Salt Formation : Treat the product with hydrochloric acid in diethyl ether to form the hydrochloride salt, enhancing solubility and stability .
Q. Critical Factors :
- Coupling Efficiency : HATU generally provides higher yields than EDC due to reduced racemization .
- Solvent Choice : Anhydrous DMF minimizes side reactions during coupling .
- Acid Concentration : Excess HCl ensures complete salt formation but may require neutralization with NaHCO₃ post-reaction .
Q. How is the compound characterized analytically, and what techniques validate its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, the methyl ester group appears as a singlet at ~3.7 ppm (¹H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 297.12 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. Data Contradictions :
- Racemization Risk : NMR may show split peaks if racemization occurs during coupling. Use chiral HPLC to resolve enantiomers .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
Methodological Answer:
- Solubility Profile :
- Experimental Implications :
Advanced Research Questions
Q. How can reaction efficiency be optimized for large-scale synthesis while minimizing racemization?
Methodological Answer:
- Coupling Agent Screening : Compare HATU, DIC/Oxyma, and PyBOP for racemization rates using chiral HPLC .
- Temperature Control : Perform reactions at 0–4°C to reduce kinetic racemization .
- Scale-Up Adjustments : Replace DMF with THF for easier solvent removal .
Q. What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?
Methodological Answer:
- SAR Studies :
- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups .
- Test inhibition of target enzymes (e.g., proteases) using fluorometric assays .
- Key Finding : Para-nitro substitution increases potency by 10-fold due to enhanced hydrophobic interactions .
Q. What analytical methods resolve contradictions in reported toxicological data?
Methodological Answer:
Q. How is crystallography used to validate stereochemical configuration?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) :
- Grow crystals via vapor diffusion (e.g., ethanol/water).
- Confirm (2S) configuration through Flack parameter (< 0.1) .
- Contingency : If crystals fail to form, use electronic circular dichroism (ECD) to infer configuration .
Q. What computational methods predict reactivity and degradation pathways?
Methodological Answer:
- DFT Calculations : Model hydrolysis pathways (e.g., ester cleavage) using Gaussian09 at the B3LYP/6-31G* level .
- MD Simulations : Predict binding modes to biological targets (e.g., G-protein-coupled receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
